Neurodazine

Descripción general

Descripción

Neurodazina es un compuesto de imidazol trisustituido permeable a las células, conocido por su capacidad para inducir la neurogénesis. Promueve la diferenciación de varios tipos de células en neuronas, lo que la convierte en una herramienta valiosa en la investigación en neurociencia. Se ha demostrado que Neurodazina induce la neurogénesis tanto en células pluripotentes como no pluripotentes, incluidos los mioblastos C2C12 y las células musculares humanas maduras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Neurodazina se sintetiza mediante un proceso químico de varios pasos que implica la formación de un anillo de imidazol. La síntesis generalmente comienza con la preparación de un benzaldehído sustituido, que sufre una reacción de condensación con una amina para formar una imina. Esta imina luego se cicla para formar el anillo de imidazol. El producto final se purifica mediante recristalización o cromatografía para lograr una alta pureza.

Métodos de producción industrial: En un entorno industrial, la producción de Neurodazina involucra reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza. El proceso incluye pasos como la extracción con solventes, la destilación y la cristalización. Se implementan medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Neurodazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Neurodazina se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazol, lo que potencialmente altera sus propiedades neurogénicas.

Sustitución: Las reacciones de sustitución en el anillo aromático o el anillo de imidazol pueden conducir a la formación de nuevos compuestos con diversas actividades biológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación o nitración a menudo utilizan reactivos como bromo o ácido nítrico.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede producir Neurodazina halogenada o nitrada.

Aplicaciones Científicas De Investigación

Neurodazine is a cell-permeable tri-substituted imidazole and neurogenic agent . Research indicates its potential in various scientific applications, particularly in neurogenesis and stem cell research .

Scientific Research Applications

Neurogenesis Induction

- This compound induces neurogenesis in both neuroblastoma and fibroblast cells, promoting their differentiation into neuron-like cells . This induction is comparable to known neurogenic factors like retinoic acid and trichostatin A .

- It can induce neurogenesis of C2C12 myoblasts and cells derived from mature human skeletal muscle .

- This compound prevents astrocyte differentiation of P19 mouse embryonic carcinoma cells .

- It induces neuronal differentiation of human (SH-SY5Y) and mouse (Neuro-2a) neuroblastoma cells, and mouse NIH3T3 fibroblast cells .

Mechanism of Action

- This compound enhances neurogenesis in neuroblastoma cells by activating Wnt and Shh signaling pathways . In fibroblast cells, it primarily activates the Wnt signaling pathway .

- Cells differentiated by this compound express different isoforms of glutamate receptors .

Potential Therapies

- This compound could potentially allow the development of new therapies for degenerative conditions like Parkinson’s disease, without the ethical issues linked to using discarded human embryos for embryonic stem cells .

- This compound and Benzo(a)pyrene might improve the prognosis of LUAD (lung adenocarcinoma) patients .

- Muscle Cell Transformation: South Korean chemists turned muscle cells from the sole of a human foot into something akin to stem cells using this compound .

- Huntington's Disease: Researchers have been able to mobilize the brain's native stem cells to replenish a type of neuron lost in Huntington's disease . The sustained delivery of BDNF and noggin into the adult brain was clearly associated with both increased neurogenesis and delayed disease progression .

Cautions

- Some scientists are skeptical about claims that this compound can convert fully-differentiated adult muscle cells into nerve cells . A common problem is that many antibodies used to detect neuronal markers can also stain non-neuronal cell types under certain conditions . Structures described as "neurites" could be confused with short protrusions that are often seen extending from fibroblasts and other non-neuronal cell types .

- Researchers emphasize the importance of proper controls in studies to show that markers used were not found in untreated cells . This is important because antibodies can bind non-specifically . Also, there should be a demonstration that the cells are producing the messenger RNA for these markers .

- This compound has low solubility in aqueous media. For use as a cell culture supplement, stock solution should be diluted into culture medium immediately before use. Final DMSO concentration should be avoided above 0.1% due to potential cell toxicity .

Mecanismo De Acción

Neurodazina promueve la neurogénesis activando vías de señalización específicas, incluidas las vías Wnt y Sonic Hedgehog (Shh) . Estas vías juegan un papel crucial en la diferenciación y el desarrollo celular. Neurodazina se une a objetivos moleculares dentro de estas vías, lo que lleva a la regulación al alza de los genes específicos de las neuronas y la supresión de la diferenciación de los astrocitos. Esto da como resultado la formación de nuevas neuronas a partir de células precursoras.

Compuestos similares:

Análogos de Neurodazina: Compuestos con estructuras de imidazol similares pero diferentes sustituyentes.

Neurogenina: Otro compuesto neurogénico que promueve la diferenciación neuronal.

Ácido retinoico: Un conocido inductor de la neurogénesis utilizado en diversas aplicaciones de investigación.

Singularidad de Neurodazina: Neurodazina es única debido a su alta especificidad y eficiencia en la inducción de la neurogénesis en diferentes tipos de células. A diferencia de otros compuestos, Neurodazina promueve selectivamente la diferenciación neuronal mientras previene la formación de astrocitos, lo que la convierte en una herramienta valiosa para la investigación neurogénica dirigida .

La capacidad de Neurodazina para activar múltiples vías de señalización y su versatilidad en diversas aplicaciones de investigación resaltan su importancia en el campo de la neurociencia.

Comparación Con Compuestos Similares

Neurodazine Analogues: Compounds with similar imidazole structures but different substituents.

Neurogenin: Another neurogenic compound that promotes neuronal differentiation.

Retinoic Acid: A well-known inducer of neurogenesis used in various research applications.

Uniqueness of this compound: this compound is unique due to its high specificity and efficiency in inducing neurogenesis across different cell types. Unlike some other compounds, this compound selectively promotes neuronal differentiation while preventing astrocyte formation, making it a valuable tool for targeted neurogenesis research .

This compound’s ability to activate multiple signaling pathways and its versatility in various research applications highlight its significance in the field of neuroscience.

Actividad Biológica

Neurodazine is a small molecule that has garnered attention for its potential in promoting neurogenesis and neuronal differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for therapeutic applications in neurodegenerative diseases and injuries.

This compound functions primarily by inducing the differentiation of non-pluripotent cells into neuron-like cells. This process involves the modulation of various signaling pathways that are crucial for neuronal development. Specifically, it has been observed to transdifferentiate human fibroblasts into neuron-like cells, bypassing the neural progenitor stage which minimizes the risk of tumor formation associated with pluripotent stem cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively promote neurogenesis in various cell types. For instance, it has been shown to induce differentiation in C2C12 myoblasts and mature human skeletal muscle-derived cells . The compound activates key transcription factors involved in neuronal differentiation, such as NEUROD1 and TUJ1, leading to increased expression of neuronal markers .

In Vivo Studies

This compound's efficacy has also been evaluated in animal models. In a study involving rats, treatment with this compound resulted in significant increases in the number of newly differentiated neurons in the hippocampus, as evidenced by immunohistochemical staining for neuronal markers like NeuN . The pharmacokinetic profile indicated that this compound could effectively cross the blood-brain barrier (BBB), with higher concentrations found in brain tissue compared to plasma, suggesting its potential for central nervous system applications .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a model of spinal cord injury (SCI), this compound was administered to assess its effects on functional recovery. The results indicated improved motor function and increased neuronal density at the injury site, supporting its role in enhancing neurogenesis post-injury .

- Case Study 2 : In neurodegenerative disease models, such as Alzheimer's disease, this compound treatment led to enhanced synaptic connectivity and cognitive function improvements, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Data Tables

The following table summarizes key findings from research studies on this compound:

Propiedades

IUPAC Name |

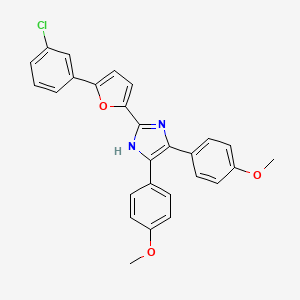

2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOFPAEDSMOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583006 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937807-66-4 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neurodazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.